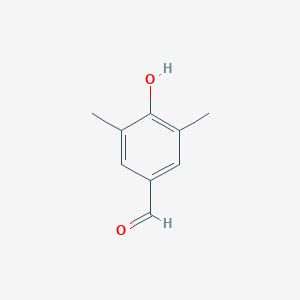

3,5-Dimethyl-4-hydroxybenzaldehyde

Description

do not confuse with 2,2-dimethyl-3-hydroxybutyric acid, also known as DMHB

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGBSRJODQHNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062282 | |

| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2233-18-3 | |

| Record name | 3,5-Dimethyl-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYL-2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PA2PMP9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzaldehyde

CAS Number: 2233-18-3

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzaldehyde, a significant aromatic aldehyde with diverse applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is a substituted phenolic aldehyde.[1][2] Its chemical structure features a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two methyl groups (-CH3) at positions 3 and 5 relative to the formyl group. This unique substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

A summary of its key quantitative properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 2233-18-3 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Melting Point | 112-114 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in chloroform and ethyl acetate | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the formylation of 2,6-dimethylphenol. This process is a crucial step in the multi-step synthesis of various pharmaceutical compounds.[4]

Experimental Protocol: Formylation of 2,6-dimethylphenol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2,6-dimethylphenol

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium hydroxide (NaOH)

-

Ethylene glycol (EG)

-

Deionized water (H₂O)

-

Oxygen (O₂)

-

Hydrochloric acid (HCl), 2% solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine 2,6-dimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).

-

Add a solvent mixture of ethylene glycol (5.0 mL) and deionized water (0.25 mL).

-

Stir the mixture while bubbling oxygen (1.0 atm) through it.

-

Maintain the reaction temperature at 50 °C for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Add 10.0 mL of 2% hydrochloric acid and 10.0 mL of chloroform to the mixture.

-

Separate the chloroform phase.

-

Extract the aqueous phase twice more with 10.0 mL of chloroform each time.

-

Combine all the organic layers and dry them over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a residue.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.[3]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its most notable application is in the production of the anti-HIV drug, Etravirine.

Intermediate in the Synthesis of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4] The synthesis of Etravirine involves the conversion of this compound to 4-hydroxy-3,5-dimethylbenzonitrile, a key precursor.[4]

Potential Biological Activities and Signaling Pathway Involvement

While direct studies on the biological activities of this compound are limited, extensive research on structurally similar compounds, particularly other hydroxybenzaldehydes, provides strong evidence for its potential as a bioactive molecule.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[5] The presence of two electron-donating methyl groups on the aromatic ring of this compound is expected to enhance its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay (Example)

This protocol, commonly used for evaluating the antioxidant activity of phenolic compounds, can be adapted to assess this compound.

Materials:

-

This compound

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Positive controls (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of concentrations of this compound in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add a small volume of the different concentrations of the test compound or positive controls to the wells. Include a blank (methanol only) and a control (DPPH solution and methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]

Anti-inflammatory Activity and Signaling Pathway Modulation

Chronic inflammation is implicated in a wide range of diseases. Several hydroxybenzaldehyde derivatives have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7]

Potential Involvement in MAPK and NF-κB Signaling:

-

MAPK Pathway: The MAPK signaling cascade plays a crucial role in inflammation.[7] Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation.[8][9] Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural and synthetic compounds. It is plausible that this compound could also modulate this pathway.

Conclusion

This compound is a versatile chemical compound with established importance as a synthetic intermediate in the pharmaceutical industry, particularly in the production of the anti-HIV drug Etravirine. Furthermore, based on the biological activities of structurally related compounds, it holds significant promise as a potential antioxidant and anti-inflammatory agent. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of this compound.

References

- 1. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-羟基-3,5-二甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 7. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde, also known as 4-Formyl-2,6-xylenol, is an aromatic aldehyde with significant applications in various fields of chemical synthesis. Its molecular structure, featuring hydroxyl, aldehyde, and methyl functional groups on a benzene ring, imparts unique reactivity and makes it a valuable intermediate. This compound serves as a critical building block in the pharmaceutical industry, most notably as a precursor in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2] Its utility also extends to the synthesis of fragrances, flavoring agents, and other complex organic molecules.[3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and visual workflows relevant to its application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][3] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| CAS Number | 2233-18-3 | [1][3] |

| Appearance | Tan to light brown or yellow crystalline powder. | [1][3] |

| Melting Point | 112-115 °C | [1] |

| Boiling Point | 263.9 °C | [1] |

| Density | 1.136 g/cm³ | [1] |

| Flash Point | 109.7 °C | [1] |

| Refractive Index | 1.589 | [1] |

| Solubility | Limited solubility in water; generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [5] |

| Purity (Typical) | ≥99% | [1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra provide information on the chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number and types of carbon atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.[6]

-

MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

-

Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy.[6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts to a liquid, a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[7][8]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[9]

-

Compacting the Sample: Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[10]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[10]

-

For an unknown or crude sample, perform a rapid initial heating to determine an approximate melting range.

-

For a purified sample, heat rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.

Solubility Determination (Qualitative)

This protocol assesses the solubility of the compound in various solvents, providing insight into its polarity.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Sample Addition: Place approximately 25 mg of this compound into a small, clean test tube.[11]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[11]

-

Mixing: After each addition, shake the tube vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.[11]

-

Observation: Observe whether the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Systematic Testing: Repeat the procedure with a range of solvents from polar (water) to non-polar (hexane), as well as acidic and basic aqueous solutions (5% HCl, 5% NaOH) to test for acidic or basic functional groups.[11] The phenolic hydroxyl group is expected to render the compound soluble in 5% NaOH.

FT-IR Spectroscopy (KBr Pellet Method)

This technique is used to obtain an infrared spectrum of the solid sample, identifying its functional groups.

Apparatus:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit (die and hydraulic press)

-

Infrared-grade potassium bromide (KBr), dried

-

Spatula

Procedure:

-

Sample Preparation: Grind 1-2 mg of the this compound sample finely in an agate mortar.[12]

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogenous.[12]

-

Pressing the Pellet: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]

-

Background Spectrum: Run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.[13]

-

Sample Analysis: Place the KBr pellet containing the sample into the sample holder in the FT-IR spectrometer.

-

Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups (e.g., O-H stretch, C=O stretch, C-H stretch, aromatic C=C bends).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. The chosen solvent should fully dissolve the sample.[14]

-

Transfer: Transfer the solution into a clean, dry NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.[14]

-

-

Acquisition of ¹H Spectrum:

-

Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

Perform a Fourier transform on the FID to obtain the ¹H NMR spectrum.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the spectrometer to the ¹³C channel.

-

Set appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Acquire and process the data as for the ¹H spectrum.

-

-

Data Analysis: Process the spectra (phasing, baseline correction, and integration for ¹H). Analyze chemical shifts, coupling constants, and integration values to confirm the molecular structure.[15]

Visualized Workflows and Pathways

The following diagrams illustrate logical workflows and synthetic pathways involving this compound.

References

- 1. byjus.com [byjus.com]

- 2. innospk.com [innospk.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. youtube.com [youtube.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

3,5-Dimethyl-4-hydroxybenzaldehyde molecular weight

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a significant aromatic compound with diverse applications in research and industry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-Hydroxy-3,5-dimethylbenzaldehyde, is a substituted benzaldehyde with the chemical formula C₉H₁₀O₂.[1][2] Its molecular structure, featuring a central benzene ring with hydroxyl, formyl, and two methyl substituents, underpins its unique chemical reactivity and physical characteristics. The compound typically appears as a tan to light brown or yellow crystalline powder.[1][3]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 150.17 g/mol | [2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| CAS Number | 2233-18-3 | [1][2] |

| Melting Point | 110-118 °C | [3] |

| Boiling Point | 263.9 ± 35.0 °C at 760 mmHg | [1][4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 109.7 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 2,4,6-Trimethylphenol

This protocol describes the synthesis of this compound via the oxidation of 2,4,6-trimethylphenol.

Experimental Protocol:

-

A 300-ml stainless steel Parr bomb is charged with 25 g of 2,4,6-trimethylphenol, 2.0 g of 5% platinum on carbon, and 75 ml of acetic acid.[5]

-

The bomb is pressurized to 250 psig with oxygen (O₂).[5]

-

The reaction mixture is heated to 75 °C and maintained at this temperature for 4.5 hours.[5]

-

After the reaction, the mixture is filtered through celite to remove the catalyst.[5]

-

The acetic acid is removed by rotary evaporation.[5]

-

The resulting product is further purified by a toluene slurry wash to yield this compound with a melting point of 111-113 °C.[5] The principal by-product of this reaction is 2,6-dimethyl-p-benzoquinone.[5]

Cobalt-Catalyzed Synthesis

This method outlines a greener, chemoselective synthesis using a cobalt catalyst.

Experimental Protocol:

-

A mixture of the substrate (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) in an EG/H₂O solvent system (5.0 mL/0.25 mL) is prepared.[6]

-

The mixture is stirred at 50 °C for 12 hours while oxygen (O₂) is bubbled through at 1.0 atm.[6]

-

Following the reaction, hydrochloric acid (10.0 mL, 2%) and chloroform (10.0 mL) are added to the reaction mixture.[6]

-

The chloroform phase is separated, and the aqueous phase is further extracted with chloroform (2 x 10.0 mL).[6]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[6]

-

The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield the desired product.[6]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and has several industrial applications.

-

Pharmaceutical Intermediate: One of its most significant applications is as a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]

-

Fragrance and Flavoring Industries: The compound is utilized in the synthesis of fragrances and as a flavoring agent in the food industry.[3]

-

Antioxidant Properties: Due to its phenolic structure, it exhibits antioxidant properties, making it a potential ingredient in cosmetics and pharmaceuticals to protect against oxidative stress.[3]

-

Chemical Research: It serves as a versatile reagent in organic synthesis for creating more complex molecules.[3][7] It has been used as a reagent in the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, it has been noted for some biological activities. It is classified as a biochemical reagent for life science research.[4][7] There is also an indication that it may be a potential endocrine disrupting compound.[2]

The antioxidant properties of phenolic compounds like this compound are well-documented. These compounds can scavenge free radicals, which can modulate oxidative stress. This mechanism is of interest in drug development for conditions associated with high levels of oxidative stress.

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 2,4,6-trimethylphenol, as detailed in the experimental protocol section.

Caption: Synthesis workflow of this compound.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:2233-18-3 | Chemsrc [chemsrc.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Elucidation of the Molecular Structure of 3,5-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde, also known as 4-formyl-2,6-xylenol, is an organic compound with the chemical formula C₉H₁₀O₂.[1] Its molecular structure, featuring a benzaldehyde core with two methyl groups and a hydroxyl group, makes it a versatile precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential biological activities. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide serves as a technical resource for the analytical techniques used to confirm the identity and structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-hydroxy-3,5-dimethylbenzaldehyde | [1] |

| CAS Number | 2233-18-3 | |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 112-114 °C | |

| Appearance | White solid | [2] |

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The anticipated chemical shifts and multiplicities are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.5 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~5.0-6.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.3 | Singlet | 6H | Methyl protons (2 x -CH₃) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The expected chemical shifts for this compound are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~160 | Aromatic carbon (C-4, attached to -OH) |

| ~138 | Aromatic carbons (C-3, C-5, attached to -CH₃) |

| ~130 | Aromatic carbon (C-1, attached to -CHO) |

| ~128 | Aromatic carbons (C-2, C-6) |

| ~21 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3300-3100 | Broad, Strong | O-H | Stretching |

| ~2950-2850 | Medium | C-H (methyl) | Stretching |

| ~2850-2750 | Medium | C-H (aldehyde) | Stretching |

| ~1680-1660 | Strong | C=O (aldehyde) | Stretching |

| ~1600, ~1475 | Medium-Strong | C=C (aromatic) | Stretching |

| ~1260-1100 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 150. A prominent peak at m/z 149, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also anticipated and is often the base peak.[1] Further fragmentation may involve the loss of the formyl group (-CHO) or methyl groups. The predicted collision cross-section data for various adducts are presented in Table 5.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.07536 | 127.2 |

| [M+Na]⁺ | 173.05730 | 137.4 |

| [M-H]⁻ | 149.06080 | 130.7 |

| [M+NH₄]⁺ | 168.10190 | 148.7 |

| [M+K]⁺ | 189.03124 | 135.2 |

| [M+H-H₂O]⁺ | 133.06534 | 122.7 |

| [M+HCOO]⁻ | 195.06628 | 151.1 |

| [M+CH₃COO]⁻ | 209.08193 | 175.3 |

Experimental Protocols

The following are generalized protocols for the analytical techniques discussed. Researchers should adapt these protocols based on the specific instrumentation available in their laboratories.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

X-ray Crystallography

Although no specific crystal structure data for this compound is readily available, the general protocol for single-crystal X-ray diffraction is as follows:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical relationships in the structural elucidation of this compound.

Caption: Experimental workflow for the structure elucidation of a chemical compound.

References

An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzaldehyde

This technical guide provides a comprehensive overview of 4-Hydroxy-3,5-dimethylbenzaldehyde, a significant aromatic aldehyde utilized in various scientific and industrial applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis protocols, applications, and safety information.

Chemical Identity and Properties

The IUPAC name for the compound is 4-hydroxy-3,5-dimethylbenzaldehyde .[1][2] It is also commonly known by synonyms such as 3,5-Dimethyl-4-hydroxybenzaldehyde and 4-Formyl-2,6-xylenol.[1][3][4] This compound is a yellow solid at room temperature.[3]

Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dimethylbenzaldehyde

| Property | Value | References |

| IUPAC Name | 4-hydroxy-3,5-dimethylbenzaldehyde | [1][2] |

| CAS Number | 2233-18-3 | [3][5] |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [3][5] |

| Appearance | Yellow solid | [3] |

| Melting Point | 112-114 °C | [3][5] |

| Boiling Point | 263.9 °C | [3] |

| Density | 1.136 g/cm³ | [3] |

| InChI Key | UYGBSRJODQHNLQ-UHFFFAOYSA-N | [1][5] |

| SMILES | O=CC1=CC(C)=C(O)C(C)=C1 | [5] |

Synthesis and Experimental Protocols

4-Hydroxy-3,5-dimethylbenzaldehyde can be synthesized through various methods, most notably via the selective oxidation of corresponding p-cresol derivatives, such as 2,4,6-trimethylphenol.[6][7]

This protocol describes the cobalt-catalyzed aerobic oxidation of a methyl group in 2,4,6-trimethylphenol.[6]

Materials and Reagents:

-

2,4,6-Trimethylphenol (Substrate)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (Catalyst)

-

Sodium hydroxide (NaOH) (Base)

-

Ethylene glycol (EG) (Solvent)

-

Deionized water (H₂O)

-

Oxygen (O₂) gas (Oxidant)

-

Hydrochloric acid (HCl), 2% solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (Eluents)

Procedure:

-

A mixture of 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) is prepared in a solvent system of ethylene glycol/water (5.0 mL/0.25 mL).[6]

-

The reaction mixture is stirred vigorously at 50 °C while bubbling oxygen (1.0 atm) through it for 12 hours.[6]

-

Upon completion, the reaction is quenched by the successive addition of 2% hydrochloric acid (10.0 mL) and chloroform (10.0 mL).[6]

-

The chloroform phase is separated, and the aqueous phase is further extracted twice with chloroform (10.0 mL each).[6]

-

The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a residue.[6]

-

The crude product is purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate (5/1) mixture as the eluent, to afford the pure 4-Hydroxy-3,5-dimethylbenzaldehyde.[6]

Caption: General workflow for the synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde.

Applications in Drug Development and Research

4-Hydroxy-3,5-dimethylbenzaldehyde is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry.[3]

-

Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Etravirine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3] The hydroxyl and aldehyde functional groups on the molecule allow it to participate in crucial reactions for building the complex structure of the drug.[3]

-

Polymer Chemistry: It has been employed as a reagent in the phase-transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol.

-

Reagent in Organic Synthesis: It serves as a starting material for the synthesis of other valuable chemical compounds, such as 2,4,6-trimethylphenol.

-

Biochemical Reagent: The compound is used as a general biochemical reagent in various life science research applications.[8]

Caption: Role as a key intermediate in the synthesis of Etravirine.

Spectroscopic and Analytical Data

Characterization of 4-Hydroxy-3,5-dimethylbenzaldehyde is typically performed using standard spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Data Reference |

| ¹H NMR | Spectral data available in public databases such as PubChem and NMRShiftDB.[1] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic peaks for hydroxyl (O-H), aldehyde (C=O), and aromatic C-H functional groups.[1] |

| Mass Spectrometry (MS) | GC-MS data is available, confirming the molecular weight of 150.17 g/mol .[1] |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC methods have been developed for its analysis and separation.[9] |

Safety and Handling

Proper handling of 4-Hydroxy-3,5-dimethylbenzaldehyde is essential in a laboratory setting. It is classified as an irritant.

Table 3: Hazard and Safety Information

| Category | Information | References |

| Signal Word | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95-type dust mask. | [5] |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[3][10] The compound is noted to be air-sensitive.[10] | |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [10] |

References

- 1. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-3,5-dimethylbenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. innospk.com [innospk.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. 4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Benzaldehyde, 4-hydroxy-3,5-dimethyl- | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties of 3,5-dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3). While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers valuable qualitative insights and a detailed experimental protocol for its determination. This guide is intended to support research and development activities where this compound is utilized as a key building block or active agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various solvent systems and for the design of relevant experiments.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 112-114 °C | [2] |

| Boiling Point | 263.9 °C (at 760 mmHg) | |

| Appearance | Solid | |

| CAS Number | 2233-18-3 | [1] |

Solubility Profile

Qualitative Solubility Summary

-

Organic Solvents : this compound is expected to be soluble in common organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols such as methanol and ethanol.[3] Its aromatic nature and the presence of a polar aldehyde group contribute to its affinity for organic media.

-

Aqueous Solubility : The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[5][6] Due to its substituted benzene ring, this compound is expected to have limited solubility in water. The hydroxyl group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule likely restricts its aqueous solubility.

For drug development and formulation purposes, it is crucial to experimentally determine the precise solubility in relevant physiological and pharmaceutical solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in a solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and the weighing of the dissolved solute.[7][8][9]

Materials and Apparatus

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that excess solid remains.

-

-

Sample Withdrawal and Filtration :

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

-

-

Solvent Evaporation :

-

Place the evaporation dish containing the filtered solution into a drying oven set at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition.

-

For high-boiling point solvents, a vacuum oven may be necessary to facilitate complete evaporation at a lower temperature.

-

-

Mass Determination and Calculation :

-

Once the solvent has completely evaporated, cool the evaporation dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:2233-18-3 | Chemsrc [chemsrc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

In-Depth Technical Guide to the Spectral Properties of 3,5-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for 3,5-Dimethyl-4-hydroxybenzaldehyde (C₉H₁₀O₂), a valuable biochemical reagent in life science research. The following sections detail the methodologies for acquiring key spectral data and present this information in a clear, comparative format to support research and development activities.

Spectroscopic Data Summary

The spectral characteristics of this compound have been determined using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 (broad) | O-H stretch (phenolic) |

| 3060 | Aromatic C-H stretch |

| 2850, 2750 | Aldehydic C-H stretch (Fermi resonance) |

| 1670 | C=O stretch (aldehyde) |

| 1580, 1490, 1460 | Aromatic C=C stretch |

| 1285 | C-O stretch (phenolic) |

Note: The presence of a broad O-H stretching band is indicative of hydrogen bonding.[1] The pair of bands for the aldehydic C-H stretch is a characteristic feature resulting from Fermi resonance.[1] Conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency from the typical value around 1715 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | -CHO |

| 7.49 | s | 2H | Ar-H |

| ~5.0-6.0 | br s | 1H | -OH |

| 2.39 | s | 6H | -CH₃ |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS). The broadness of the hydroxyl proton signal is due to chemical exchange.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 192.8 | C=O |

| 158.0 (approx.) | C-OH |

| 136.6 | Ar-C |

| 127.6 | Ar-CH |

| 125.0 (approx.) | Ar-C-CH₃ |

| 21.1 | -CH₃ |

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS). The exact chemical shifts for the aromatic carbons can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 150.17 g/mol .[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 150 | Moderate | Molecular Ion [M]⁺ |

| 149 | High | [M-H]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The fragmentation pattern is consistent with the structure, showing a prominent peak for the loss of a hydrogen atom and a fragment corresponding to a phenyl group.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound using the KBr pellet method.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is placed in a clean, dry agate mortar.[3]

-

Grinding: The sample is thoroughly ground to a fine powder.

-

Mixing: Approximately 100-200 mg of dry KBr is added to the mortar, and the sample and KBr are intimately mixed by gentle grinding.[3]

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[4][5]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.[3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: An appropriate amount of the sample (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent in a clean NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the spectral width, acquisition time, and number of scans are optimized.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane, methanol)

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

-

Injection: A small volume of the solution is injected into the gas chromatograph, where the sample is vaporized and separated from the solvent.[6]

-

Ionization: The vaporized sample molecules enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI).[7][8][9] This causes the molecules to ionize and fragment.[6][7][8][9]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The logical flow for the spectral analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. What are the common ionization methods for GC/MS [scioninstruments.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Melting Point of 3,5-Dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3), a key intermediate in various chemical syntheses, including pharmaceuticals. This document outlines its physical properties, presents a detailed experimental protocol for melting point determination, and offers a visual representation of the analytical workflow.

Core Compound Properties

This compound, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is an aromatic aldehyde with the molecular formula C₉H₁₀O₂.[1][2][3] It typically appears as a yellow solid or a tan to light brown crystalline powder.[2] Its molecular weight is approximately 150.17 g/mol .[1][3][4][5][6][7] This compound is a valuable building block in organic synthesis, particularly noted for its role as an intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine.

Quantitative Data: Melting Point

The melting point of a compound is a critical physical property that serves as an indicator of purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden this range. The reported melting point for this compound varies slightly across different sources, which can be attributed to the purity of the sample and the specific methodology used for determination.

A summary of reported melting point values is presented below.

| Melting Point Range (°C) | Purity (%) | Source(s) |

| 112-114 | 95 | [5][6][8] |

| 112-114 | ≥99.0 | |

| 112-115 | Not Specified | |

| 112-116 | Not Specified | [7] |

| 110-118 | ≥ 99 (GC) | [2] |

| 117 | ≥98.0 | [3] |

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for determining the melting point of this compound using the capillary method, a standard procedure in organic chemistry laboratories. This protocol is based on established laboratory techniques.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer, calibrated

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

-

Watch glass or weighing paper

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point range.[2]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on a watch glass.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

-

Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom.[2]

-

Repeat until the packed sample column is 2-3 mm high. A sample height greater than 3 mm can result in an artificially broad melting range.[2][9]

-

-

Initial (Rapid) Determination (Optional but Recommended):

-

Place the loaded capillary tube into the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[9]

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed.[2][9]

-

Place a new, properly loaded capillary tube into the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute.[9] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

-

Recording the Melting Range:

-

T₁ (Onset of Melting): Record the temperature at which the first visible drop of liquid appears. The solid may shrink or glisten just before this point.[2][9]

-

T₂ (Completion of Melting): Record the temperature when the entire sample has turned into a transparent liquid.[2][9]

-

The melting point is reported as the range from T₁ to T₂.

-

-

Confirmation:

-

For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the melting point.

Caption: Experimental workflow for melting point determination.

Caption: Decision logic for heating protocol.

References

- 1. westlab.com [westlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chinaoils.cn [chinaoils.cn]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. scribd.com [scribd.com]

- 9. jk-sci.com [jk-sci.com]

Technical Guide: Physicochemical Properties and Boiling Point Determination of 3,5-Dimethyl-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dimethyl-4-hydroxybenzaldehyde, with a primary focus on its boiling point. Detailed experimental protocols for boiling point determination via classical distillation and modern gas chromatographic methods are presented. This document is intended to serve as a valuable resource for laboratory and research professionals engaged in the synthesis, purification, and characterization of this compound.

Introduction

This compound, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O₂.[1][2][3] It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][4] Accurate knowledge of its physical properties, particularly the boiling point, is crucial for its purification, handling, and application in further chemical reactions.

Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Boiling Point | 263.9 °C (at 760 mmHg) | [4][5] |

| Melting Point | 110-118 °C | [2] |

| 112-114 °C | [4][5][6] | |

| 115-116 °C | [7] | |

| Density | 1.136 g/cm³ | [4] |

| Molecular Weight | 150.17 g/mol | [1][6][7][8][9] |

| Appearance | Tan to light brown crystalline powder | [2] |

| Purity (GC) | ≥ 99% | [2] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[10] The following sections detail two common methods for determining the boiling point of this compound.

This classical method is suitable for determining the boiling point of a sufficient quantity of the compound and is also used for its purification.[10][11]

Principle: The compound is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[10]

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head)

-

Thermometer

-

Condenser

-

Receiving flask

-

Boiling chips or magnetic stir bar

Procedure:

-

Place a suitable amount (e.g., 5-10 mL) of this compound into the round-bottom flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the simple distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[11]

-

Begin circulating cold water through the condenser.

-

Gradually heat the flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor is continuously condensing on the thermometer bulb and dripping into the condenser, and this temperature remains constant. Record this stable temperature as the boiling point.[12]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

This method determines the boiling point distribution of a sample by correlating the retention time of the compound with the boiling points of known standards.[13][14][15]

Principle: The sample is vaporized and carried by an inert gas through a chromatographic column, which separates components based on their boiling points. The retention time of the analyte is compared to a calibration curve generated from n-alkane standards with known boiling points.

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for high-temperature analysis

-

Data acquisition and processing software

-

Syringe for sample injection

-

Vials for sample and standards

Procedure:

-

Calibration:

-

Prepare a calibration mixture of n-alkanes covering a wide boiling range that encompasses the expected boiling point of the analyte.

-

Inject the calibration mixture into the GC under the defined chromatographic conditions.

-

Generate a calibration curve by plotting the retention time of each n-alkane against its known boiling point.[14]

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., carbon disulfide) if it is a solid at room temperature.[15]

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Run the analysis using the same temperature program and conditions as for the calibration.

-

-

Data Interpretation:

-

Determine the retention time of the this compound peak in the chromatogram.

-

Using the calibration curve, determine the boiling point corresponding to the measured retention time. This value is the boiling point of the compound.

-

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point.

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Caption: Workflow for Boiling Point Determination by Gas Chromatography.

Caption: Diagram of a Simple Distillation Apparatus Setup.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. This compound | CAS#:2233-18-3 | Chemsrc [chemsrc.com]

- 6. 4-羟基-3,5-二甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. indiamart.com [indiamart.com]

- 8. 4-Hydroxy-3,5-dimethylbenzaldehyde | 2233-18-3 | FH11334 [biosynth.com]

- 9. This compound | 2233-18-3 [amp.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. GC application in deterimination of boiling point [hplcvials.com]

- 14. EN15199-1 Determination of Boiling Range Distribution [scioninstruments.com]

- 15. ww2.arb.ca.gov [ww2.arb.ca.gov]

3,5-Dimethyl-4-hydroxybenzaldehyde: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling, hazard mitigation, and emergency preparedness.

Chemical Identification and Physical Properties

This compound, also known as 4-Hydroxy-3,5-dimethylbenzaldehyde or 4-Formyl-2,6-xylenol, is an aromatic aldehyde.[1][2][3][4] It is a key intermediate in various chemical syntheses, including the production of the non-nucleoside reverse transcriptase inhibitor Etravirine.[5] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2233-18-3 | [1][5][6] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][5] |

| Molecular Weight | 150.17 g/mol | [1][5] |

| Appearance | Yellow to tan, light brown crystalline powder/solid | [2][5] |

| Melting Point | 112-114 °C | [5][7][8] |

| Boiling Point | 263.9 °C | [5] |

| Flash Point | 109.7 °C | [5] |

| Density | 1.136 g/cm³ | [5] |

| Purity | ≥95% - ≥99% (depending on grade) | [2][8][9] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][6]

| Hazard Class | Category | GHS Code | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1][6][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [1][6][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [1][6][10] |

GHS Pictogram:

⚠️

Signal Word: Warning [1][6][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][11] No specific LD50 or LC50 data are readily available for this compound. It is listed as a potential endocrine disrupting compound.[1] Therefore, it should be handled with care, assuming potential for harm upon exposure.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

A generalized workflow for handling powdered chemical reagents should be followed.

Caption: General workflow for safe handling of chemical powders.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][10] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][7]

-

Skin Protection : Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[6][7] Wear a lab coat or other impervious clothing to prevent skin contact.[6][7]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[7]

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

The compound is reported to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First-Aid and Emergency Procedures

In case of exposure, immediate action is required. The following diagram outlines the recommended first-aid measures.

Caption: First-aid measures for exposure to this compound.

-

Inhalation : If inhaled, remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact : In case of skin contact, wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[6][7]

-

Eye Contact : For eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

Ingestion : If swallowed, clean the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6][7]

Spills and Disposal

-

Spill Response : In the event of a spill, avoid dust formation.[6] Use personal protective equipment. Sweep up the material and shovel it into a suitable container for disposal.[6] Ensure adequate ventilation.

-

Disposal : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or foam.[13]

-

Specific Hazards : Fine dust dispersed in air may ignite. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[6]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment. Do not empty into drains or waterways.[6]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and ensure that a thorough risk assessment is conducted for any new experimental protocol.

References

- 1. This compound | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | PMC Isochem [pmcisochem.fr]